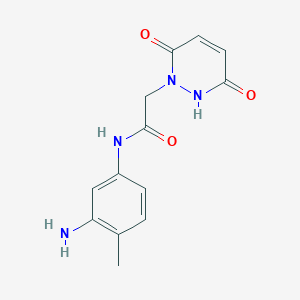

N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that yield products with significant biological activities. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with anticancer properties, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition (Sharma et al., 2018). This process underscores the intricate methods employed in synthesizing acetamide derivatives with potential therapeutic uses.

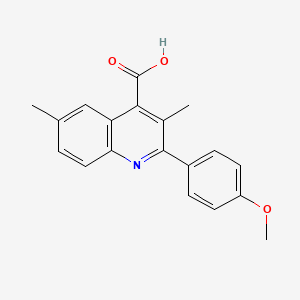

Molecular Structure Analysis

The molecular structure of such compounds is determined through advanced techniques like X-ray crystallography, which reveals their crystalline structure and intermolecular interactions. Sharma et al. (2018) reported that their synthesized compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, indicative of the structural complexity and stability of these molecules.

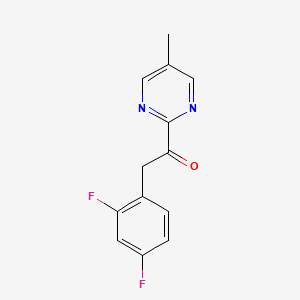

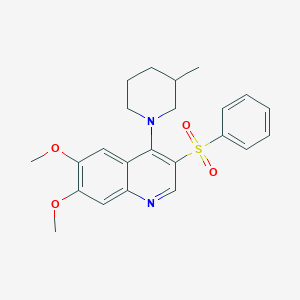

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, forming complex structures with biological relevance. For instance, the reaction of N-(4H-1,2,4-Triazol-4-yl)acetamide with various aromatic aldehyde affords 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide, showcasing the compound's versatility in chemical reactions (Panchal & Patel, 2011).

Scientific Research Applications

Enzyme Inhibitory Potential

The synthesis of new sulfonamides with benzodioxane and acetamide moieties, including derivatives of N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide, has been explored for enzyme inhibitory potential. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), with in silico molecular docking results aligning with in vitro enzyme inhibition data (Abbasi et al., 2019).

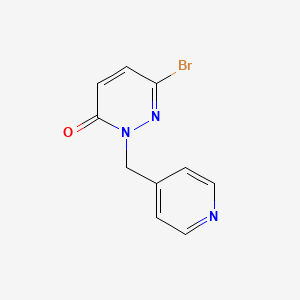

Base Oil Improvement

Pyridazinone derivatives, including those structurally related to this compound, have been synthesized and evaluated for their efficacy in base oil improvement. These heterocyclic compounds displayed multi-actions, including acting as antioxidants and corrosion inhibitors for carbon steel in an acid medium (Nessim, 2017).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, assessed by various in vitro methods such as DPPH, ABTS, and FRAP. This includes studies on compounds structurally similar to this compound (Chkirate et al., 2019).

Antiviral Properties

N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, which include compounds similar to this compound, have been investigated for their antiviral properties against human cytomegalovirus. These compounds exhibited potent virus inhibitory activity in vitro (Paramonova et al., 2020).

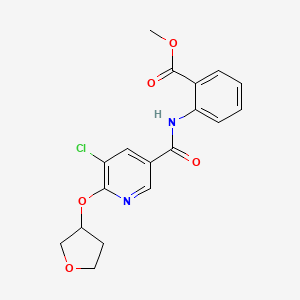

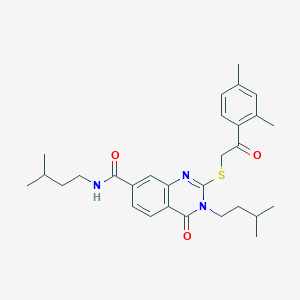

Anticancer Activity

Compounds structurally related to this compound have been synthesized and evaluated for anticancer activity. These include the study of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its derivatives, showing promising results in in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1H-pyridazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-2-3-9(6-10(8)14)15-12(19)7-17-13(20)5-4-11(18)16-17/h2-6H,7,14H2,1H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYFCECBHUMUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)

![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2493159.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)

![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)